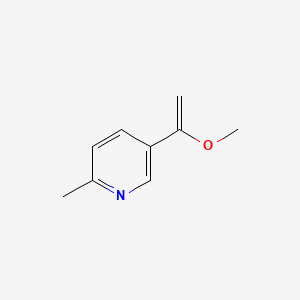
5-(1-Methoxyvinyl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Methoxyvinyl)-2-methylpyridine: is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methoxyvinyl group attached to the fifth position and a methyl group attached to the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methoxyvinyl)-2-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with methoxyvinyl halides under basic conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, allowing it to react with the methoxyvinyl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve the desired product with high selectivity and yield .
化学反応の分析
Types of Reactions: 5-(1-Methoxyvinyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxyvinyl group to a hydroxyl group or other reduced forms.
Substitution: The methoxyvinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
5-(1-Methoxyvinyl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
作用機序
The mechanism of action of 5-(1-Methoxyvinyl)-2-methylpyridine involves its interaction with specific molecular targets. The methoxyvinyl group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other biomolecules, influencing their activity and function .
類似化合物との比較
2-Vinylpyridine: Similar structure but lacks the methoxy group.
2-(1-Methoxyvinyl)pyridine: Similar structure but without the methyl group at the second position.
3-(1-Methoxyvinyl)-1-tosylindole: Contains a methoxyvinyl group but has a different core structure.
Uniqueness: 5-(1-Methoxyvinyl)-2-methylpyridine is unique due to the presence of both a methoxyvinyl group and a methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various chemical transformations and applications .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
5-(1-methoxyethenyl)-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-9(6-10-7)8(2)11-3/h4-6H,2H2,1,3H3 |
InChIキー |
SBHSMWFXPYCCDX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


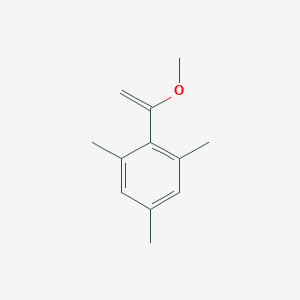

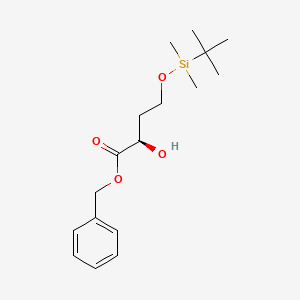
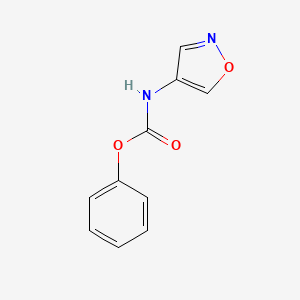
![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)
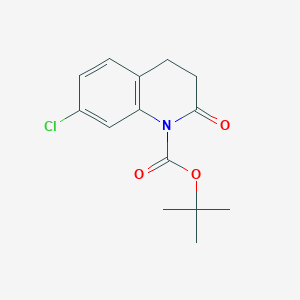

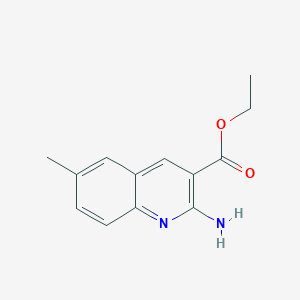
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
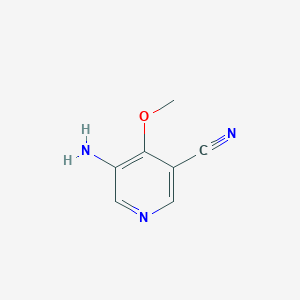

![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
